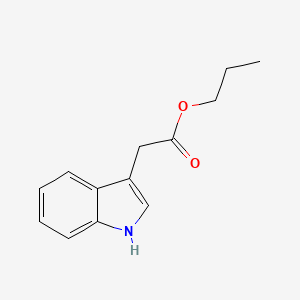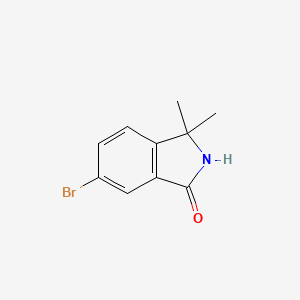![molecular formula C10H10N2OS B1378958 [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol CAS No. 885280-39-7](/img/structure/B1378958.png)
[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol
概要
説明
Thiazoles are a class of organic compounds that contain a five-membered C3NS ring . The thiazole ring is found in many biologically active compounds and is a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One common method involves the reaction of α-haloketones with thioamides . Another method involves the cyclization of α-dithiocarbamic esters .Molecular Structure Analysis
The thiazole ring is planar and aromatic. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation, and react with α-haloketones to form fused thiazoles .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学的研究の応用
Antibacterial and Antifungal Activity
- Novel thiazole derivatives have been synthesized and assessed for their antibacterial and antifungal activities. These studies demonstrate that certain thiazole compounds exhibit moderate to high activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans and Candida glabrata. The structural optimization and characterization of these compounds were achieved through spectroscopic techniques and density functional theory (DFT) calculations, providing insights into their stability and reactivity (Shahana & Yardily, 2020; Kubba & Hameed A. Rahim, 2018).
Molecular Docking and DFT Studies
- The application of molecular docking and DFT studies on thiazole derivatives aids in understanding their antibacterial activity. These computational studies offer valuable insights into the compounds' interactions at the molecular level, helping to elucidate their potential mechanisms of action against microbial pathogens (Shahana & Yardily, 2020).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of various thiazole derivatives, exploring their potential applications in medicinal chemistry. These studies detail the methods used for synthesizing these compounds, along with their structural characterization using techniques like FTIR spectroscopy, NMR, and mass spectrometry. The synthesized compounds are further evaluated for their potential biological activities, including antimicrobial properties (Kubba & Hameed A. Rahim, 2018).
Antiproliferative Activity
- Thiazole compounds have also been investigated for their antiproliferative activity against cancer cells. Some derivatives have shown promising activity, suggesting their potential as anticancer agents. The synthesis of these compounds and their screening against cancer cell lines highlight the role of thiazole derivatives in developing new therapeutic agents (Sonar et al., 2020).
Chemical Properties and Solubility
- Studies examining the relationship between molecular structure, crystal structure, and solubility of thiazole derivatives provide insight into their chemical properties. These investigations can inform the development of thiazole-based compounds with optimized solubility and stability for various applications (Hara et al., 2009).
作用機序
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets due to their diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular functions . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Phenylalanine, a compound structurally similar to this compound, can be metabolized in several ways, including hydroxylation leading to tyrosine synthesis . It’s plausible that [2-(3-Amino-phenyl)-thiazol-4-YL]-methanol might affect similar pathways.
Pharmacokinetics
For instance, a study on DPC 333, a compound with a similar structure, revealed a systemic clearance of 0.4 l/h/kg, a Vss of 0.6 l/kg, an oral bioavailability of 17%, and an ex vivo IC50 for the suppression of TNF-α production of 55 nM .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
[2-(3-Amino-phenyl)-thiazol-4-YL]-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby altering its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, it has been shown to impact cell signaling pathways, potentially altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function . This binding can result in changes in gene expression, either upregulating or downregulating the expression of specific genes . Additionally, it can influence enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding to the active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For instance, it can inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
特性
IUPAC Name |
[2-(3-aminophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLJYEMCIHJKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1378884.png)
![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)
![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)
![Pyrazolo[1,5-a]pyrimidin-3-amine; trifluoroacetic acid](/img/structure/B1378888.png)






![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)
